molecular formula C4H6FN3O2S B6150549 (1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride CAS No. 2172029-58-0

(1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride

Cat. No.: B6150549
CAS No.: 2172029-58-0
M. Wt: 179.18 g/mol
InChI Key: LMRBMOXUUXRGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and can be carried out under mild conditions, making it suitable for the synthesis of triazole derivatives.

Industrial Production Methods

Industrial production methods for triazole compounds often involve multi-step synthetic routes. These methods may include the use of various nitrogen sources and catalysts to facilitate the formation of the triazole ring . The specific conditions and reagents used can vary depending on the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride can undergo several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The triazole ring can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases, acids, and various nucleophiles. Reaction conditions can range from mild to moderate temperatures, depending on the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted triazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-1H-1,2,3-triazol-4-yl)methanesulfonyl fluoride is unique due to its specific combination of a triazole ring and a sulfonyl fluoride group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

2172029-58-0

Molecular Formula

C4H6FN3O2S

Molecular Weight

179.18 g/mol

IUPAC Name

(1-methyltriazol-4-yl)methanesulfonyl fluoride

InChI

InChI=1S/C4H6FN3O2S/c1-8-2-4(6-7-8)3-11(5,9)10/h2H,3H2,1H3

InChI Key

LMRBMOXUUXRGIC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CS(=O)(=O)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.